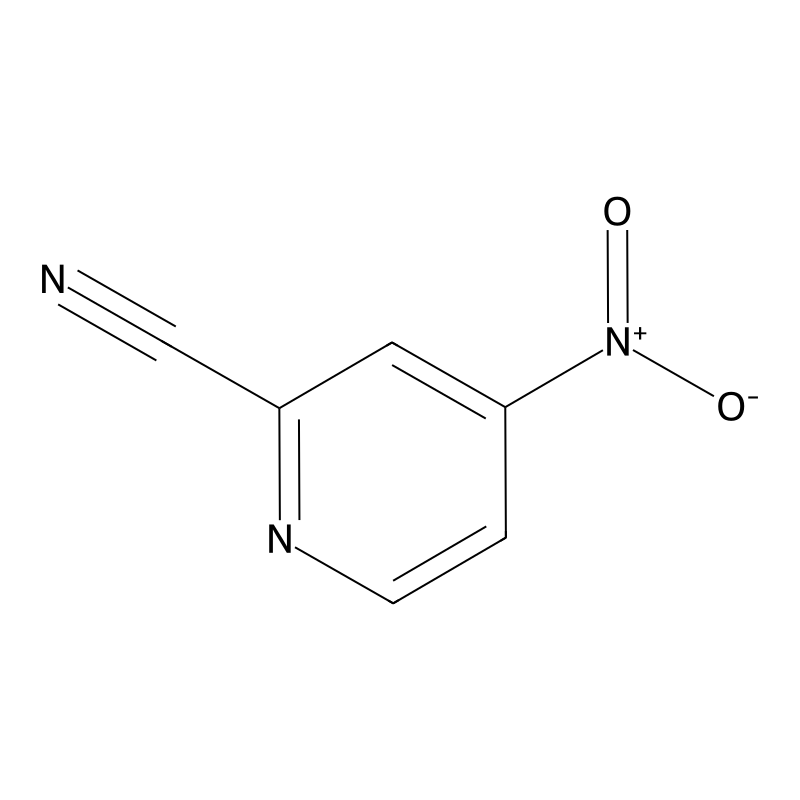

2-Cyano-4-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Cyano-4-nitropyridine is a heterocyclic aromatic compound with the chemical formula C6H3N3O2. It is a yellow to pale yellow crystalline solid with a melting point of 70-74 °C []. Several methods have been reported for its synthesis, including nitration of 2-cyanopyridine and condensation of 4-nitropyridine N-oxide with acetonitrile [].

Potential Applications:

- Pharmaceutical Research: Due to the presence of both nitro and cyano groups, 2-Cyano-4-nitropyridine has been investigated for its potential biological activities. Some studies have shown antibacterial and antifungal properties [, ]. However, further research is needed to determine its efficacy and safety as a potential drug candidate.

- Material Science: The unique combination of functional groups in 2-Cyano-4-nitropyridine makes it a potential candidate for the development of novel materials. For example, studies have explored its use as a precursor for the synthesis of conducting polymers [].

2-Cyano-4-nitropyridine is a heterocyclic compound with the molecular formula . It features a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity profile. The presence of both the cyano and nitro groups enhances its ability to participate in various

- Nucleophilic Substitution: The cyano group can act as a leaving group, allowing for substitution reactions with nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine, providing pathways for synthesizing various derivatives.

- Condensation Reactions: It can undergo condensation with carbonyl compounds, leading to the formation of pyridine derivatives.

These reactions highlight the compound's versatility as a synthetic intermediate.

Several methods have been developed for synthesizing 2-cyano-4-nitropyridine:

- Reissert-Kaufmann-Type Reaction: This method involves reacting 4-nitropyridine N-oxide with a cyanide source, yielding the desired compound through regioselective substitution .

- Nitration of Pyridine Derivatives: Starting from pyridine or its derivatives, nitration followed by cyanation can produce 2-cyano-4-nitropyridine .

- Continuous Flow Synthesis: Recent advancements have introduced continuous flow methods that improve efficiency and yield in synthesizing nitropyridines .

2-Cyano-4-nitropyridine finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.

- Agrochemicals: Its derivatives are explored for use as pesticides and herbicides due to their biological activity.

- Material Science: The compound can be utilized in developing new materials with specific electronic properties.

Studies indicate that 2-cyano-4-nitropyridine interacts with various biological molecules, influencing enzymatic activities and metabolic pathways. Its reactivity allows it to form complexes with metal ions, which can alter its biological efficacy. Understanding these interactions is crucial for optimizing its application in medicinal chemistry and agriculture .

Several compounds share structural similarities with 2-cyano-4-nitropyridine, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Cyanopyridine | Cyano group at position 2 | Less toxic than 2-cyano-4-nitropyridine |

| 4-Nitropyridine | Nitro group at position 4 | Used extensively in dye synthesis |

| 3-Cyanoquinoline | Cyano group on quinoline ring | Exhibits different biological activities |

| 5-Nitroisoxazole | Nitro group on isoxazole ring | Known for its antimicrobial properties |

These comparisons illustrate how variations in substitution patterns can significantly influence the chemical behavior and applications of pyridine derivatives.

Continuous Flow Nitration Strategies

Continuous flow nitration has emerged as a safer and more efficient alternative to traditional batch methods, particularly for thermally sensitive nitro compounds. In miniaturized flow reactors, the exothermic nitration reaction is tightly controlled, minimizing decomposition and byproduct formation. A two-step continuous flow synthesis of 4-nitropyridine N-oxide from pyridine N-oxide demonstrates the scalability of this approach, achieving an 83% yield with no detectable 2-nitropyridine byproduct. For 2-cyano-4-nitropyridine, nitration is typically performed using a mixed acid system (HNO₃/H₂SO₄) under cooled conditions (5–10°C), followed by cyanation. Key advantages include:

- Enhanced Safety: Reduced accumulation of explosive intermediates due to rapid heat dissipation.

- Improved Selectivity: Precise temperature control suppresses polynitration.

- Scalability: A throughput of 0.716 kg/day has been reported for analogous nitropyridine derivatives.

Recent advances incorporate continuous extraction to isolate the nitrated intermediate before cyanation, further streamlining the process.

Catalytic Cyanation Approaches

Catalytic cyanation replaces hazardous metal cyanides (e.g., CuCN) with phase-transfer catalysts (PTCs), enabling milder reaction conditions. A patented method uses tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide as PTCs with aqueous KCN in solvent-free or water-based systems. For example:

- Substrate: 3-Chloro-2-fluoro-5-trifluoromethylpyridine.

- Conditions: 30°C, 4 hours, 1.1 eq KCN.

- Yield: 90% with >98% purity.

This method avoids toxic effluents and expensive solvent recovery, making it industrially viable. Comparative studies show that PTCs reduce reaction times by 50% compared to traditional methods.

XLogP3

GHS Hazard Statements

H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant